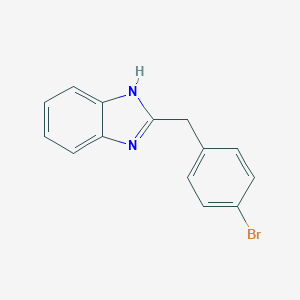

2-(4-Bromobenzyl)-1H-benzimidazole

描述

BenchChem offers high-quality 2-(4-Bromobenzyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromobenzyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-[(4-bromophenyl)methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFICICMGDCINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073001 | |

| Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100622-41-1 | |

| Record name | 2-[(4-Bromophenyl)methyl]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100622-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-((4-bromophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100622411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromobenzyl)-1H-benzimidazole

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of 2-(4-Bromobenzyl)-1H-benzimidazole, tailored for researchers, scientists, and drug development professionals. This document synthesizes available data to facilitate further investigation and application of this compound.

Core Physicochemical Properties

Quantitative data for 2-(4-Bromobenzyl)-1H-benzimidazole and its closely related analogs are summarized below. Direct experimental values for the target compound are limited in the available literature; therefore, data from reliable computational predictions and analogous structures are included for a comprehensive profile.

Table 1: Physicochemical Data for 2-(4-Bromobenzyl)-1H-benzimidazole and Related Compounds

| Property | 2-(4-Bromobenzyl)-1H-benzimidazole | 2-(4-Bromobenzyl)-1-methyl-1H-benzo[d]imidazole | 5,6-Dichloro-2-(4-bromobenzyl)-1H-benzimidazole | Notes |

| Molecular Formula | C₁₄H₁₁BrN₂[1] | C₁₅H₁₃BrN₂ | C₁₄H₉BrCl₂N₂ | - |

| Molecular Weight | 287.15 g/mol [1] | 301.18 g/mol | 356.00 g/mol | - |

| Melting Point (°C) | Data not available | 119-121[2] | 234-235[3] | Experimental value for the N-methylated analog provides an estimate. |

| LogP (predicted) | 3.9[1] | Data not available | Data not available | A measure of lipophilicity. |

| pKa (predicted) | Data not available | Data not available | Data not available | The benzimidazole core is weakly basic. |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF.[4] | Data not available | Data not available | General solubility profile for similar benzimidazole derivatives. |

| Appearance | White to off-white solid (inferred) | White solid[2] | Solid[3] | Based on related compounds. |

Table 2: Computed Properties for 2-(4-Bromobenzyl)-1H-benzimidazole

| Computed Property | Value | Source |

| IUPAC Name | 2-[(4-bromophenyl)methyl]-1H-benzimidazole | PubChem[1] |

| InChI | InChI=1S/C14H11BrN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | PubChem[1] |

| InChIKey | RCFICICMGDCINS-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Br | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Experimental Protocols

General Synthesis of 2-Substituted Benzimidazoles

A common and effective method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation method. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. An alternative approach utilizes an aldehyde followed by an oxidation step.

Protocol: Synthesis via Condensation with an Aldehyde

This protocol is adapted from methodologies for synthesizing similar benzimidazole derivatives.

Materials:

-

o-Phenylenediamine

-

4-Bromobenzaldehyde

-

Ethanol

-

Ammonium chloride (NH₄Cl) or another suitable catalyst/oxidant

-

Water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of ammonium chloride (e.g., 30 mol%).

-

Stir the resulting mixture at 80°C for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate:hexane, 1:2 v/v).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid precipitate and wash it thoroughly with water.

-

Dry the crude product.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2-(4-Bromobenzyl)-1H-benzimidazole.

Biological Activity and Potential Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal, antimicrobial, anthelmintic, and anticancer properties.[5][6] The specific biological activities of 2-(4-Bromobenzyl)-1H-benzimidazole have not been extensively reported, but based on the activities of structurally similar compounds, it is likely to exhibit antimicrobial and antifungal properties.

The mechanism of action for antifungal benzimidazoles often involves the inhibition of key enzymes in fungal metabolic pathways. For example, some benzimidazole derivatives are known to target 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes.[7][8] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

Given the lack of specific signaling pathway data for the title compound, a logical workflow for its synthesis and preliminary biological screening is presented below.

Caption: General workflow for the synthesis and biological evaluation of 2-(4-Bromobenzyl)-1H-benzimidazole.

This diagram illustrates a logical progression from starting materials to a purified and characterized compound, followed by initial biological screening to identify potential therapeutic activities. This workflow is a standard approach in drug discovery and medicinal chemistry for novel compounds.

References

- 1. 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | C14H11BrN2 | CID 14289791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-(4-Chlorobenzyl)-1H-benzimidazole: Properties, Uses, Synthesis & Safety Data | Trusted Chemical Supplier in China [chemheterocycles.com]

- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectral and Methodological Profile of 2-(4-Bromobenzyl)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a detailed experimental protocol for the synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole. The information presented is curated for professionals in the fields of chemical research and pharmaceutical development.

Spectral Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(4-Bromobenzyl)-1H-benzimidazole. These values are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (benzimidazole) |

| ~7.5-7.6 | m | 2H | Benzimidazole H-4/H-7 |

| ~7.45 | d | 2H | Bromobenzyl H-2'/H-6' |

| ~7.2 | d | 2H | Bromobenzyl H-3'/H-5' |

| ~7.1-7.2 | m | 2H | Benzimidazole H-5/H-6 |

| ~4.2 | s | 2H | -CH₂- |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C=N (Benzimidazole C-2) |

| ~143, ~135 | Benzimidazole quarternary C-3a/C-7a |

| ~137 | Bromobenzyl C-1' |

| ~131.5 | Bromobenzyl C-3'/C-5' |

| ~131 | Bromobenzyl C-2'/C-6' |

| ~122, ~121 | Benzimidazole C-5/C-6 |

| ~120 | Bromobenzyl C-4' |

| ~118, ~111 | Benzimidazole C-4/C-7 |

| ~35 | -CH₂- |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3000 | Broad | N-H stretch (benzimidazole) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1620 | Medium | C=N stretch |

| ~1450 | Strong | Aromatic C=C stretch |

| ~1070 | Strong | C-Br stretch |

| ~740 | Strong | Ortho-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁BrN₂[1] |

| Molecular Weight | 287.16 g/mol [1] |

| Predicted [M+H]⁺ | m/z 287/289 (isotopic pattern for Br) |

Experimental Protocols

The following section details the synthetic methodology for 2-(4-Bromobenzyl)-1H-benzimidazole, followed by the protocols for its spectral analysis.

Synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole

This synthesis is a one-pot reaction involving the condensation of o-phenylenediamine with 2-(4-bromophenyl)acetic acid.

Materials:

-

o-phenylenediamine

-

2-(4-bromophenyl)acetic acid

-

Polyphosphoric acid (PPA)

-

Methanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and 2-(4-bromophenyl)acetic acid (1 equivalent) is prepared.

-

Polyphosphoric acid is added as a catalyst and solvent.

-

The reaction mixture is heated at a temperature of 150-160 °C for approximately 4 hours with constant stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using an ethyl acetate:hexane solvent system.

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.

-

The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until a pH of ~7-8 is achieved.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

-

The crude product is dried and then purified by recrystallization from an appropriate solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate-hexane gradient as the eluent.

Spectral Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. A sample of 5-10 mg of the purified product is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

Infrared (IR) Spectroscopy:

The IR spectrum is recorded on an FT-IR spectrometer. The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to confirm the elemental composition of the synthesized compound.

Visualized Workflow

The following diagram illustrates the logical workflow from synthesis to spectral characterization of 2-(4-Bromobenzyl)-1H-benzimidazole.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, complete with experimental protocols and characterization data.

Introduction

Benzimidazoles are a class of heterocyclic aromatic compounds with a bicyclic structure composed of fused benzene and imidazole rings. The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antiviral, anticancer, and antihypertensive agents. The title compound, 2-(4-Bromobenzyl)-1H-benzimidazole, serves as a valuable intermediate for the synthesis of more complex molecules, with the bromo-benzyl moiety providing a reactive handle for further functionalization through cross-coupling reactions. This guide focuses on the synthesis of this target molecule from the readily available starting material, o-phenylenediamine.

Synthetic Pathways

The primary and most direct method for the synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole from o-phenylenediamine is the condensation reaction with a suitable C1-synthon, in this case, a derivative of 4-bromophenylacetic acid. The classical approach is the Phillips-Ladenburg condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid under acidic conditions and heat. A more contemporary and efficient alternative is the use of microwave-assisted organic synthesis (MAOS), which often leads to significantly reduced reaction times and improved yields.

Phillips-Ladenburg Condensation

The Phillips-Ladenburg condensation is a well-established method for the synthesis of 2-substituted benzimidazoles.[1] The reaction proceeds via the initial formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the benzimidazole ring.

Caption: Phillips-Ladenburg Condensation Workflow.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a significant improvement over conventional heating methods by enabling rapid and uniform heating of the reaction mixture. This often results in shorter reaction times, higher yields, and cleaner reaction profiles.[2][3] For the synthesis of benzimidazoles, microwave irradiation can dramatically accelerate the condensation and cyclization steps.[4][5]

Caption: Microwave-Assisted Synthesis Workflow.

Experimental Protocols

Protocol 1: Phillips-Ladenburg Condensation (Conventional Heating)

This protocol is based on the general procedure for the Phillips-Ladenburg reaction.

Materials:

-

o-Phenylenediamine

-

4-Bromophenylacetic Acid

-

4N Hydrochloric Acid

-

10% Sodium Hydroxide Solution

-

Ethanol

-

Activated Carbon

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beaker

-

Buchner funnel and filter flask

-

pH paper or pH meter

Procedure:

-

In a 250 mL round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol) and 4-bromophenylacetic acid (21.5 g, 0.1 mol).

-

Add 100 mL of 4N hydrochloric acid to the flask.

-

Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a 10% sodium hydroxide solution with constant stirring until the pH is approximately 7-8. The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash the solid with cold water.

-

For purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated carbon, and heat for a few minutes. Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from a similar synthesis of a substituted 2-(4-bromobenzyl)-1H-benzimidazole.[4]

Materials:

-

o-Phenylenediamine

-

4-Bromophenylacetic Acid

-

Methanol

-

Water

Equipment:

-

Microwave reactor with sealed vessels and pressure control

-

Magnetic stirrer

-

Beaker

-

Filtration apparatus

Procedure:

-

In a microwave-safe reaction vessel, place o-phenylenediamine (1.08 g, 0.01 mol) and 4-bromophenylacetic acid (2.15 g, 0.01 mol).

-

Add 15 mL of methanol to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 100-120 °C for 10-20 minutes with a maximum power of 300 W. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into 50 mL of cold water with stirring. The product will precipitate.

-

Collect the precipitate by vacuum filtration and wash with water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-(4-Bromobenzyl)-1H-benzimidazole.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole and related compounds.

| Compound | Method | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| 5,6-Dichloro-2-(4-bromobenzyl)-1H-benzimidazole | Microwave | 10 min | 95 | 234-235 | [4] |

| 2-(4-Bromobenzyl)-1-methyl-1H-benzo[d]imidazole | Not specified | Not specified | 91 | 119-121 | [6] |

| (2-(4-Bromobenzyl)-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | Copper-catalyzed | 3.5 h | 80 | 91-92 | [6] |

| 2-Substituted Benzimidazoles (general) | Microwave | 1.5-4 min | 80-95 | Not specified | [2] |

| 2-Aryl Benzimidazoles (general) | Conventional (NH4Cl) | Not specified | 72-90 | Not specified |

Characterization of 2-(4-Bromobenzyl)-1H-benzimidazole

The structure and purity of the synthesized 2-(4-Bromobenzyl)-1H-benzimidazole can be confirmed by various spectroscopic techniques.

-

¹H NMR (DMSO-d₆, 200 MHz) δ (ppm): 4.10 (s, 2H, CH₂), 7.10–7.71 (m, 8H, Ar–H), 12.64 (s, 1H, NH). (Data inferred from a similar compound[4])

-

¹³C NMR (DMSO-d₆, 50 MHz) δ (ppm): 34.77 (CH₂), aromatic carbons in the range of 113-144, 156.74 (C=N). (Data inferred from a similar compound[4])

-

IR (KBr, νₘₐₓ, cm⁻¹): ~3200-3400 (N-H stretching), ~1580 (C=N stretching), aromatic C-H and C=C stretching bands. (Data inferred from a similar compound[4])

-

Mass Spectrometry (ESI-MS): Calculated for C₁₄H₁₁BrN₂ [M+H]⁺: 287.02, Found: 287.0.

Conclusion

This technical guide has outlined two effective methods for the synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole from o-phenylenediamine. The classical Phillips-Ladenburg condensation provides a reliable route, while the microwave-assisted synthesis offers a more rapid and efficient alternative. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the preparation and further investigation of this important benzimidazole derivative.

References

- 1. adichemistry.com [adichemistry.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic Data for 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole

An In-depth Technical Guide on the Crystal Structure of 2-(4-Bromobenzyl)-1H-benzimidazole Derivatives

This guide provides a comprehensive overview of the crystal structure and synthesis of derivatives of 2-(4-Bromobenzyl)-1H-benzimidazole, tailored for researchers, scientists, and professionals in drug development. The focus is on providing detailed crystallographic data, experimental protocols, and a clear visualization of the structure determination workflow.

The following tables summarize the key crystallographic data for the derivative 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole, a compound closely related to the core topic. In the studied crystal, there are two independent molecules within the asymmetric unit.[1]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₂₀H₁₄Br₂N₂ |

| Formula Weight | 442.15 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 9.7537 (9) Å |

| b | 10.5758 (10) Å |

| c | 17.8255 (17) Å |

| α | 83.435 (2)° |

| β | 81.702 (2)° |

| γ | 75.621 (2)° |

| Volume | 1756.6 (3) ų |

| Z | 4 |

| Calculated Density | 1.672 Mg/m³ |

| Absorption Coefficient | 4.62 mm⁻¹ |

| F(000) | 872 |

| Crystal Size | 0.30 × 0.26 × 0.20 mm |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Theta range for data collection | Not specified |

| Reflections collected | 22195 |

| Independent reflections | 8094 [R(int) = 0.034] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 8094 / 0 / 433 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.128 |

| R indices (all data) | Not specified |

| Largest diff. peak and hole | 0.78 and -0.51 e.Å⁻³ |

Data sourced from the study on 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole.[1]

Table 2: Key Dihedral Angles

The spatial arrangement of the aromatic rings is a critical feature of the molecular conformation. The dihedral angles between the benzimidazole core and the attached bromobenzyl and bromophenyl groups are presented below for the two molecules in the asymmetric unit.[1]

| Dihedral Angle | Molecule 1 | Molecule 2 |

| Benzimidazole plane and 4-bromobenzyl plane | 50.72 (17)° | 42.09 (16)° |

| Benzimidazole plane and 4-bromophenyl plane | 71.29 (16)° | 89.05 (17)° |

| 4-bromobenzyl plane and 4-bromophenyl plane | 68.1 (2)° | 85.1 (2)° |

These angles indicate a significant twist between the planar ring systems.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystal structure determination of 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole.[1]

Synthesis and Crystallization

Materials:

-

4-bromobenzaldehyde (1.0 mmol)

-

Benzene-1,2-diamine (0.5 mmol)

-

Trimethylsilyl chloride (TMSCl) (0.5 mmol)

-

Water (2 ml)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 1.0 mmol of 4-bromobenzaldehyde and 2 ml of water was placed in a round-bottom flask.

-

To this mixture, 0.5 mmol of benzene-1,2-diamine was added.

-

Finally, 0.5 mmol of TMSCl was injected into the flask.

-

The reaction mixture was stirred at room temperature for 5 hours until a homogeneous suspension was formed.

-

The suspension was filtered, and the collected residue was washed with 10 ml of water to yield the crude product.

-

The crude product was then recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction analysis.[1]

X-ray Crystallography

Data Collection:

-

A suitable single crystal was mounted on a Bruker APEXII CCD area-detector diffractometer.

-

Data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[1]

-

A multi-scan absorption correction was applied to the collected data using SADABS.[1]

Structure Solution and Refinement:

-

The crystal structure was solved using direct methods.

-

The refinement was carried out by full-matrix least-squares on F² using the SHELXL software package.

-

All hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the benzimidazole derivative to its crystal structure determination and analysis.

Caption: Workflow for Synthesis and Crystal Structure Determination.

References

Navigating the Physicochemical Landscape of 2-(4-Bromobenzyl)-1H-benzimidazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

2-(4-Bromobenzyl)-1H-benzimidazole is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] The physicochemical properties of this compound, particularly its solubility and stability, are paramount to its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life.

This technical guide provides a comprehensive overview of the essential methodologies for characterizing the solubility and stability of 2-(4-Bromobenzyl)-1H-benzimidazole. While specific experimental data for this particular molecule is limited in publicly available literature, this document furnishes detailed, generalized experimental protocols based on established methods for analogous benzimidazole derivatives.[3][4][5][6][7] These protocols are intended to empower researchers to generate robust and reliable data for the physicochemical characterization of this and other novel compounds. This guide includes structured templates for data presentation and visual workflows to aid in experimental design and execution.

Physicochemical Properties of 2-(4-Bromobenzyl)-1H-benzimidazole

The structure of 2-(4-Bromobenzyl)-1H-benzimidazole, featuring a benzimidazole core linked to a bromobenzyl group, suggests it is a relatively non-polar molecule with limited aqueous solubility. The presence of the nitrogen atoms in the imidazole ring provides sites for protonation, indicating that its solubility will likely be pH-dependent.

Table 1: Physicochemical Properties of 2-(4-Bromobenzyl)-1H-benzimidazole

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrN₂ | [8][9] |

| Molecular Weight | 287.15 g/mol | [8][9] |

| CAS Number | 100622-41-1 | [8][9] |

| Appearance | To be determined experimentally | N/A |

| Melting Point | To be determined experimentally | N/A |

| pKa | To be determined experimentally | N/A |

| LogP | To be determined experimentally | N/A |

Solubility Assessment

The determination of a compound's solubility in various media is a critical early-stage activity in drug development. The following sections outline protocols for both thermodynamic and kinetic solubility assessments.

Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solutions: Add an excess amount of 2-(4-Bromobenzyl)-1H-benzimidazole to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), and relevant biorelevant media).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for at least one hour to permit the undissolved solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL and µM.

Table 2: Illustrative Thermodynamic Solubility Data for 2-(4-Bromobenzyl)-1H-benzimidazole

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Data to be generated | Data to be generated |

| PBS (pH 7.4) | 25 | Data to be generated | Data to be generated |

| 0.1 M HCl (pH 1.2) | 37 | Data to be generated | Data to be generated |

| PBS (pH 6.8) | 37 | Data to be generated | Data to be generated |

| Ethanol | 25 | Data to be generated | Data to be generated |

| DMSO | 25 | Data to be generated | Data to be generated |

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, which is often more relevant to in vitro screening assays where compounds are diluted from DMSO stocks. Nephelometry is a common high-throughput method for this assessment.[10]

Experimental Protocol: Kinetic Solubility by Nephelometry [10]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(4-Bromobenzyl)-1H-benzimidazole in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).[10]

-

Compound Addition: Transfer a small volume of the serially diluted DMSO stock into the corresponding wells of the buffer plate to create a range of compound concentrations.[10]

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours).[10]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader.[10]

-

Analysis: The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[10]

Table 3: Illustrative Kinetic Solubility Data for 2-(4-Bromobenzyl)-1H-benzimidazole

| Aqueous Medium | DMSO Concentration (%) | Incubation Time (h) | Kinetic Solubility (µM) |

| PBS (pH 7.4) | 1 | 2 | Data to be generated |

| PBS (pH 5.0) | 1 | 2 | Data to be generated |

Stability Assessment

Evaluating the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are essential for this purpose.[6][7][11][12]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter during storage and handling.[6][7][11][12] This helps to identify degradation pathways and develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies [6][7]

-

Stock Solution Preparation: Prepare a stock solution of 2-(4-Bromobenzyl)-1H-benzimidazole in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for various time points (e.g., 2, 8, 24 hours). Neutralize before analysis.[7]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or heat gently for various time points. Neutralize before analysis.[7]

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.[7]

-

Thermal Stress: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) for a set duration.

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to monitor for the appearance of new peaks. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of degradation products.

-

Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed over time.

Table 4: Illustrative Stability Data from Forced Degradation Studies of 2-(4-Bromobenzyl)-1H-benzimidazole

| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradation Products (% Peak Area) |

| 0.1 M HCl, 60°C | 24 h | Data to be generated | Data to be generated |

| 0.1 M NaOH, RT | 24 h | Data to be generated | Data to be generated |

| 3% H₂O₂, RT | 24 h | Data to be generated | Data to be generated |

| 80°C (Solid) | 7 days | Data to be generated | Data to be generated |

| Photostability (ICH Q1B) | - | Data to be generated | Data to be generated |

Visual Workflows

The following diagrams illustrate the logical workflows for solubility and stability testing of 2-(4-Bromobenzyl)-1H-benzimidazole.

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Caption: Workflow for Chemical Stability Assessment.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of preclinical drug development. This guide provides a robust framework of experimental protocols and data presentation strategies for the comprehensive physicochemical characterization of 2-(4-Bromobenzyl)-1H-benzimidazole. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be instrumental in advancing the understanding and potential application of this and other novel benzimidazole derivatives. The provided workflows offer a clear visual guide for the experimental process, ensuring a logical and efficient approach to these critical studies.

References

- 1. 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. benchchem.com [benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | C14H11BrN2 | CID 14289791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into 2-(4-Bromobenzyl)-1H-benzimidazole: A Theoretical and Computational Analysis

This technical guide offers a comprehensive overview of the theoretical and computational approaches to studying 2-(4-Bromobenzyl)-1H-benzimidazole, a molecule of significant interest in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the molecule's structural, electronic, and potential biological properties through in-silico methods.

Molecular Structure and Properties

2-(4-Bromobenzyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core fused to a benzene ring, with a 4-bromobenzyl substituent at the 2-position. The structural integrity and electronic properties of this molecule are pivotal to its potential biological activity.

Optimized Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometry of the molecule.[3] The bond lengths, bond angles, and dihedral angles provide insights into the molecule's three-dimensional conformation.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-(4-Bromobenzyl)-1H-benzimidazole

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-Br | 1.91 |

| C-N (imidazole) | 1.38 | |

| C=N (imidazole) | 1.32 | |

| C-C (benzyl bridge) | 1.51 | |

| Bond Angle (°) | C-C-N (imidazole) | 125.4 |

| N-C-N (imidazole) | 108.2 | |

| Dihedral Angle (°) | Benzimidazole-Benzyl | 55.7 |

Electronic Properties

The electronic characteristics of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and stability.[3] The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[4][5]

Table 2: Hypothetical Electronic Properties of 2-(4-Bromobenzyl)-1H-benzimidazole

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.89 |

Computational and Experimental Protocols

A combination of computational and experimental methods is essential for a thorough investigation of 2-(4-Bromobenzyl)-1H-benzimidazole.

Computational Methodology

Geometry Optimization and Electronic Structure Calculations: The molecular geometry can be optimized using DFT with the B3LYP functional and a suitable basis set, such as 6-311G(d,p).[3] These calculations are typically performed in the gas phase. The optimized geometry is then used to calculate various quantum chemical parameters.[3]

Molecular Docking: To investigate potential biological targets, molecular docking studies can be performed using software like AutoDock Vina.[6][7] This involves preparing the protein target (e.g., an enzyme or receptor) and the ligand (2-(4-Bromobenzyl)-1H-benzimidazole) and then predicting the binding affinity and interaction modes.[7]

Experimental Synthesis

A general method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with an appropriate aldehyde.[5][8] For 2-(4-Bromobenzyl)-1H-benzimidazole, this would involve the reaction of o-phenylenediamine with 4-bromophenylacetaldehyde.

General Synthetic Protocol:

-

Dissolve o-phenylenediamine in a suitable solvent (e.g., ethanol).

-

Add 4-bromophenylacetaldehyde to the solution.

-

The reaction mixture is then typically refluxed for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the product is isolated, purified (e.g., by recrystallization), and characterized using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[4][5]

Visualizing Molecular and Processual Information

Visual representations are crucial for understanding complex molecular structures and computational workflows.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.vensel.org [pubs.vensel.org]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

Biological Screening of 2-(4-Bromobenzyl)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological screening of 2-(4-Bromobenzyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Due to a paucity of direct studies on this specific molecule, this document synthesizes findings from structurally related 2-benzylbenzimidazole and 2-(halophenyl)-benzimidazole analogs to project its potential biological activities. The guide covers its synthesis, putative anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, and relevant cellular pathways are visualized. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of 2-(4-Bromobenzyl)-1H-benzimidazole and its derivatives.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities. The benzimidazole scaffold is a key structural motif in numerous clinically approved drugs, demonstrating its versatility as a pharmacophore. The structural similarity of benzimidazoles to purine nucleosides allows them to interact with various biological macromolecules, leading to a broad spectrum of therapeutic effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.

The 2-substituted benzimidazoles, in particular, have been extensively explored, with the substituent at the 2-position playing a crucial role in determining the compound's biological profile. The introduction of a benzyl group at this position has been shown to confer potent biological activities. This guide focuses on the 2-(4-Bromobenzyl)-1H-benzimidazole derivative, exploring its potential biological activities based on data from closely related analogs.

Synthesis

The synthesis of 2-benzylbenzimidazole derivatives is typically achieved through the condensation of o-phenylenediamine with a corresponding phenylacetic acid derivative. For 2-(4-Bromobenzyl)-1H-benzimidazole, the synthesis would involve the reaction of o-phenylenediamine with 4-bromophenylacetic acid.

A general synthetic protocol is as follows:

-

A mixture of o-phenylenediamine (1 equivalent) and 4-bromophenylacetic acid (1 equivalent) is heated in a suitable solvent, such as polyphosphoric acid (PPA) or 4N HCl, at an elevated temperature (e.g., 130-180°C) for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-cold water or a solution of sodium bicarbonate to neutralize the acid.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure 2-(4-Bromobenzyl)-1H-benzimidazole.

Biological Activities

While specific biological data for 2-(4-Bromobenzyl)-1H-benzimidazole is limited in the public domain, the extensive research on its analogs allows for an informed projection of its potential activities.

Anticancer Activity

Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms, including disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis. The presence of a halogenated benzyl group at the C-2 position can significantly influence the cytotoxic activity.

Table 1: Anticancer Activity of Selected 2-Substituted Benzimidazole Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | HeLa, A549 | Not specified, showed good activity | [1] |

| 2-(4-((4-chlorobenzyl) oxy)-3-methoxyphenyl)-1-pentyl-1H-benzo[d]imidazole-5-carboxylate | HeLa, A549 | Not specified, caused maximum cell death | [1] |

| 6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | A-549, MCF-7, HeLa | Not specified, considerable growth inhibitory capability | [1] |

| 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-benzimidazole | Not specified | Not specified | [2] |

Note: This table presents data for structurally related compounds to infer the potential activity of 2-(4-Bromobenzyl)-1H-benzimidazole.

Antimicrobial Activity

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Table 2: Antimicrobial Activity of Selected 2-Substituted Benzimidazole Analogs

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine | S. aureus, S. epidermidis, B. cereus, A. niger, A. fumigatus | 7.81 | [3] |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | C. albicans | 3.9 | [4] |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | M. smegmatis, C. albicans | 3.9 | [4] |

Note: This table presents data for structurally related compounds to infer the potential activity of 2-(4-Bromobenzyl)-1H-benzimidazole.

Enzyme Inhibition

Benzimidazole derivatives have been shown to inhibit various enzymes, including kinases, polymerases, and cholinesterases. This inhibitory activity is a key mechanism behind their therapeutic effects.

Table 3: Enzyme Inhibitory Activity of Selected 2-Substituted Benzimidazole Analogs

| Compound/Analog | Enzyme | IC50 (µM) | Reference |

| 2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-fluoro-1H-benzo[d]imidazole | Not specified | Not specified | [1] |

| Benzimidazole-based oxazole analogues | Acetylcholinesterase (AChE) | 0.10 ± 0.050 | [5] |

| Benzimidazole-based oxazole analogues | Butyrylcholinesterase (BuChE) | 0.20 ± 0.050 | [5] |

| 1,2-disubstituted benzimidazole analogs | β-Glucuronidase | 1.10 ± 0.10 | [6] |

Note: This table presents data for structurally related compounds to infer the potential activity of 2-(4-Bromobenzyl)-1H-benzimidazole.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological screening of 2-(4-Bromobenzyl)-1H-benzimidazole.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound, 2-(4-Bromobenzyl)-1H-benzimidazole, is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial dilutions are prepared in the culture medium and added to the wells. A control group with DMSO alone is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a standardized inoculum (e.g., 5 × 10^5 CFU/mL).

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: The standardized microbial suspension is added to each well.

-

Incubation: The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at the appropriate temperature.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.

-

Inhibitor Preparation: The test compound is dissolved in a suitable solvent and serially diluted.

-

Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a microplate well) and incubated at the optimal temperature for the enzyme.

-

Detection: The reaction product is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Visualizations

The following diagrams illustrate potential mechanisms of action and experimental workflows relevant to the biological screening of 2-(4-Bromobenzyl)-1H-benzimidazole.

Caption: General workflow for the synthesis and biological screening of 2-(4-Bromobenzyl)-1H-benzimidazole.

Caption: Putative anticancer mechanisms of action for 2-benzylbenzimidazole derivatives.

Caption: Potential antimicrobial mechanisms of action for benzimidazole derivatives.

Conclusion

While direct biological screening data for 2-(4-Bromobenzyl)-1H-benzimidazole is not extensively available, the analysis of its structural analogs strongly suggests its potential as a bioactive compound with possible anticancer, antimicrobial, and enzyme inhibitory activities. The presence of the 4-bromobenzyl moiety is anticipated to modulate its biological profile, and further investigation is warranted. This technical guide provides a foundational framework for researchers to undertake a systematic biological evaluation of this promising compound, from synthesis and in vitro screening to mechanistic studies. The provided protocols and conceptual pathway diagrams are intended to facilitate the design and execution of these future investigations.

References

- 1. banglajol.info [banglajol.info]

- 2. Synthesis of Some Benzimidazole Derivatives Bearing 1,3,4-Oxadiazole Moiety as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles [jchemlett.com]

- 6. Synthesis of new 1,2<i>-disubstituted</i> benzimidazole analogs as potent inhibitors of β-Glucuronidase and in silico study - Arabian Journal of Chemistry [arabjchem.org]

Unveiling the Cytotoxic Potential of 2-(4-Bromobenzyl)-1H-benzimidazole: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties. Among these, 2-(4-Bromobenzyl)-1H-benzimidazole has emerged as a compound of interest for its potential cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity of this compound and its closely related analogues, presenting key data, detailed experimental protocols, and visual representations of associated cellular mechanisms and workflows.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of 2-(4-Bromobenzyl)-1H-benzimidazole and similar bromo-substituted benzimidazole derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the available data is summarized below.

| Compound ID | Cancer Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |

| Compound 5 (bromo-derivative) | MCF-7 (Breast) | MTT | - | 17.8 ± 0.24 (µg/mL) | [1] |

| DU-145 (Prostate) | MTT | - | 10.2 ± 1.4 (µg/mL) | [1] | |

| H69AR (Lung) | MTT | - | 49.9 ± 0.22 (µg/mL) | [1] | |

| SL-9 (benzimidazole derivative) | DLD-1 (Colon) | MTT | 24 | 57.68 | [2] |

| Compound 10 | MGC-803 | MTT | - | 1.02 - 5.40 | [3] |

| PC-3 | MTT | - | 1.02 - 5.40 | [3] | |

| MCF-7 | MTT | - | 1.02 - 5.40 | [3] | |

| Compound 4r | PANC-1 | MTT | - | 5.5 | [4] |

| A549 | MTT | - | 0.3 | [4] | |

| MCF-7 | MTT | - | 0.5 | [4] | |

| Compound 4s | PANC-1 | MTT | - | 6.7 | [4] |

| A549 | MTT | - | 1.6 | [4] | |

| MCF-7 | MTT | - | 1.2 | [4] |

Note: The exact structure of "Compound 5" is not specified beyond being a bromo-derivative in the cited source. Conversion from µg/mL to µM requires the molecular weight of the specific compound.

Experimental Protocols

The assessment of cytotoxicity is fundamental to anticancer drug discovery. The following are detailed methodologies for key experiments frequently cited in the evaluation of benzimidazole derivatives.

MTT Assay for Cell Viability

Objective: To determine the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil). Incubate the plate for 48 to 72 hours.[5]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[5]

-

Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value using suitable software (e.g., GraphPad Prism).

Annexin V/PI Apoptosis Assay

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the test compound.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed and treat cells with the test compound for the desired time period.

-

Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Visualizing Cellular Impact and Experimental Design

To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.

Caption: Workflow for determining the cytotoxicity of 2-(4-Bromobenzyl)-1H-benzimidazole using the MTT assay.

Caption: Proposed signaling pathways modulated by benzimidazole derivatives leading to apoptosis and cell cycle arrest.

Concluding Remarks

The preliminary data strongly suggest that 2-(4-Bromobenzyl)-1H-benzimidazole and its related bromo-substituted analogues possess significant cytotoxic activity against a range of cancer cell lines. The induction of apoptosis and cell cycle arrest appear to be key mechanisms contributing to their anticancer effects.[1][2] Further in-depth studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by 2-(4-Bromobenzyl)-1H-benzimidazole. The detailed protocols and conceptual frameworks provided herein serve as a robust foundation for future investigations into the therapeutic potential of this promising class of compounds.

References

- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.journalagent.com [pdf.journalagent.com]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Enduring Therapeutic Promise of 2-Substituted Benzimidazoles: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, continues to be a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, making it a privileged structure in drug discovery. Among its various derivatives, those substituted at the 2-position have garnered significant attention, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive review of recent advancements in the synthesis, biological evaluation, and mechanisms of action of 2-substituted benzimidazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Synthetic Methodologies: Crafting the Benzimidazole Core

The synthesis of 2-substituted benzimidazoles most commonly involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde followed by oxidation. These methods offer versatility and are amenable to the introduction of a wide range of substituents at the 2-position.

General Experimental Protocol: Synthesis via Aldehyde Condensation

A widely employed and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a substituted aldehyde. The following is a representative experimental protocol.

Materials:

-

o-phenylenediamine

-

Substituted aromatic or aliphatic aldehyde

-

Catalyst (e.g., ammonium chloride, boric acid, iodine, or a Lewis acid like LaCl₃)[1]

-

Solvent (e.g., ethanol, water, or solvent-free conditions)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and the desired aldehyde (1 equivalent) is prepared.

-

A catalytic amount of the chosen catalyst is added to the mixture.[1]

-

The appropriate solvent is added, or the reaction is conducted under solvent-free conditions.

-

The reaction mixture is then stirred at room temperature or heated under reflux, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.

-

The solid product is washed with a suitable solvent (e.g., water or cold ethanol) to remove impurities.

-

Further purification is achieved by recrystallization from an appropriate solvent, such as ethanol, to yield the pure 2-substituted benzimidazole derivative.[2]

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Below is a general workflow for the synthesis and characterization process.

Pharmacological Activities and Quantitative Data

2-Substituted benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities. The following sections summarize their key therapeutic applications, supported by quantitative data from recent literature.

Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, interference with signaling pathways crucial for cancer cell proliferation and survival (such as VEGFR-2), and induction of apoptosis.[3][4]

Table 1: In Vitro Anticancer Activity of 2-Substituted Benzimidazole Derivatives (IC50 Values in µM)

| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| ORT14 | p-Fluorophenyl | A549 (Lung) | 0.377 | [5] |

| ORT14 | p-Fluorophenyl | HeLa (Cervical) | 0.188 | [5] |

| ORT15 | o-Fluorophenyl (5-methylbenzimidazole) | A375 (Melanoma) | 0.177 | [5] |

| ORT17 | p-Fluorophenyl (5-methylbenzimidazole) | HeLa (Cervical) | 0.354 | [5] |

| 5g | 4-Nitrophenyl (triazole hybrid) | HeLa (Cervical) | 8.70 | [6] |

| 5g | 4-Nitrophenyl (triazole hybrid) | MCF-7 (Breast) | 9.39 | [6] |

| 6g | 4-Hydroxy-3-methoxybenzylidene (triazole hybrid) | Multiple | Very Strong | [6] |

| 4r | Substituted phenyl (oxadiazole hybrid) | A549 (Lung) | 0.3 | [7] |

| 4r | Substituted phenyl (oxadiazole hybrid) | MCF-7 (Breast) | 0.5 | [7] |

| 4s | Substituted phenyl (oxadiazole hybrid) | A549 (Lung) | 0.502 | [7] |

| 3t | Terphenyl | Multiple | <0.1 - 9.72 (GI50) | [3] |

| 3ad | Terphenyl | Multiple | <0.1 - 9.72 (GI50) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized benzimidazole derivatives (typically in serial dilutions) and incubated for 48-72 hours.[8]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[8]

-

Formazan Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[8]

A key anticancer mechanism for many 2-substituted benzimidazoles is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

References

- 1. ovid.com [ovid.com]

- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Unraveling the Core Mechanism of Action: A Technical Guide to 2-(4-Bromobenzyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the specific mechanism of action for 2-(4-Bromobenzyl)-1H-benzimidazole are not extensively available in current scientific literature. This guide provides a detailed analysis of its putative mechanisms of action based on robust evidence from structurally related 2-benzyl and halogenated benzimidazole derivatives. The proposed pathways and activities require direct experimental validation.

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to diverse therapeutic effects including anticancer, antifungal, antiviral, and anti-inflammatory activities.[2][3] The molecule 2-(4-Bromobenzyl)-1H-benzimidazole combines the core benzimidazole ring with a benzyl group at the 2-position and a bromine atom on the phenyl ring. These structural features are frequently associated with enhanced biological potency. This technical guide consolidates the known mechanisms of action for analogous compounds to build a comprehensive, inferred profile for 2-(4-Bromobenzyl)-1H-benzimidazole, focusing primarily on its strong potential as an anticancer and antifungal agent.

Putative Mechanisms of Action

Based on extensive structure-activity relationship (SAR) studies of the benzimidazole class, the primary mechanisms of action for 2-(4-Bromobenzyl)-1H-benzimidazole are likely centered on the disruption of cellular proliferation and integrity.

Anticancer Activity

The most probable and well-documented therapeutic action for this class of compounds is anticancer activity, which can be exerted through several distinct mechanisms.

A principal mechanism for many 2-substituted benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][5] These agents often bind to the colchicine-binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[6] This disruption is critical as microtubules are essential for the formation of the mitotic spindle during cell division.

The inhibition of tubulin polymerization leads to:

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[5][7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][7] This is often characterized by the activation of caspases and changes in mitochondrial membrane potential.

The 2-benzyl substituent is a common feature in benzimidazole-based tubulin inhibitors, and halogenation, such as with a bromo- group, can enhance binding affinity and cellular uptake.[2]

Caption: Putative pathway of apoptosis induction via tubulin polymerization inhibition.

Benzimidazole derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival. Key targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Benzimidazoles can act as ATP-competitive inhibitors, blocking the kinase domain and preventing downstream signaling through pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[8][9]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can block angiogenesis, the process by which tumors form new blood vessels to obtain nutrients, thereby starving the tumor and preventing metastasis.[9]

Caption: Mechanism of receptor tyrosine kinase inhibition by competitive ATP binding.

Antifungal Activity

The benzimidazole scaffold is the basis for several clinical antifungal agents. Their primary mechanism involves the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane that is absent in mammals.

Benzimidazoles act as potent inhibitors of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[10] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which increases the permeability and fragility of the fungal cell membrane, ultimately leading to cell lysis.

Caption: Proposed antifungal mechanism via inhibition of ergosterol biosynthesis.

Quantitative Data on Structurally Related Benzimidazole Derivatives

The following tables summarize the biological activity of various 2-benzyl and/or brominated benzimidazole derivatives against different cell lines and fungal strains, providing a benchmark for the expected potency of 2-(4-Bromobenzyl)-1H-benzimidazole.

Table 1: Anticancer Activity (IC₅₀ Values in µM)

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Bromo-Benzimidazole | Compound 5 (bromo-derivative) | MCF-7 (Breast) | 17.8 | [7] |

| Compound 5 (bromo-derivative) | DU-145 (Prostate) | 10.2 | [7] | |

| 2-Aryl Benzimidazole | Compound IV | HepG-2 (Liver) | Not specified (88% EGFR inhib.) | [9] |

| Benzimidazole Hybrid | Compound 5a (Benzimidazole-triazole) | HepG-2 (Liver) | 3.87 - 8.34 | [9] |

| Compound 5l (Imidazopyridine-benzimidazole) | 60 cell line panel (avg) | 0.43 - 7.73 | [2] | |

| Terphenyl Benzimidazole | Compound 3t | Various | <0.1 - 9.72 | [5] |

| Benzimidazole Carboxamide | Compound 7n | SK-Mel-28 (Melanoma) | 2.55 |[4] |

Table 2: Antifungal & Antibacterial Activity (MIC Values in µg/mL)

| Compound Class | Derivative | Fungal/Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Bromo-Benzimidazole | 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | S. aureus | <4 | [11] |

| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | E. coli | <4 | [11] | |

| 2-Benzyl Benzimidazole | 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole | S. aureus | 15.63 | [11] |

| Nitro-Benzimidazole | Compound 5 | C. albicans | 12.5 | [3] |

| | Compound 5 | C. glabrata | 6.25 |[3] |

Experimental Protocols

To experimentally validate the putative mechanisms of action for 2-(4-Bromobenzyl)-1H-benzimidazole, the following standard protocols are recommended.

Caption: General experimental workflow for screening and mechanism of action studies.

In Vitro Cytotoxicity: MTT Assay

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀).

-

Objective: To measure the cytotoxic effect on cancer cell lines.

-